molecular formula C32H48O5 B13057729 Heteroclicacid

Heteroclicacid

Cat. No.: B13057729
M. Wt: 512.7 g/mol
InChI Key: MKKFLSRJYVTGTF-UTMFLKSCSA-N
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Description

Heteroclicacid is a heterocyclic compound, meaning it contains a ring structure with at least one atom that is not carbon These compounds are significant in various fields due to their unique chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heteroclicacid typically involves the formation of a heterocyclic ring through various organic reactions. Common methods include:

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures consistent quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions

Heteroclicacid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of a ketone or aldehyde, while reduction can yield an alcohol.

Scientific Research Applications

Heteroclicacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heteroclicacid involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Heteroclicacid can be compared with other heterocyclic compounds such as pyridine, furan, and thiophene. While these compounds share a similar ring structure, this compound is unique in its specific functional groups and reactivity. This uniqueness makes it particularly valuable in certain applications .

List of Similar Compounds

  • Pyridine
  • Furan
  • Thiophene
  • Imidazole
  • Oxazole

Properties

Molecular Formula

C32H48O5

Molecular Weight

512.7 g/mol

IUPAC Name

(Z,5R,6S)-5-acetyloxy-2-methyl-6-[(3R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid

InChI

InChI=1S/C32H48O5/c1-19(27(35)36)8-9-23(37-21(3)33)20(2)22-12-14-30(7)25-11-10-24-28(4,5)26(34)13-15-31(24)18-32(25,31)17-16-29(22,30)6/h8,20,22-25H,9-18H2,1-7H3,(H,35,36)/b19-8-/t20-,22+,23+,24?,25-,29+,30-,31+,32?/m0/s1

InChI Key

MKKFLSRJYVTGTF-UTMFLKSCSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC34[C@H]2CCC5[C@]3(C4)CCC(=O)C5(C)C)C)C)[C@@H](C/C=C(/C)\C(=O)O)OC(=O)C

Canonical SMILES

CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C)C(CC=C(C)C(=O)O)OC(=O)C

Origin of Product

United States

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